Behenate

Solid Lipid Nanoparticles Hot-Melt Extrusion Thermal Stability

Glyceryl behenate (CAS 77538-19-3) delivers a melting range of 65–77°C—10–25°C higher than glyceryl palmitostearate (52–55°C) or cetyl palmitate (54°C)—ensuring thermal stability during hot-melt extrusion, melt granulation, and solid lipid nanoparticle preparation above 60°C. As a lipid matrix former, it provides pure diffusion-controlled (Higuchi square-root) release kinetics, eliminating the mixed barrier/diffusion mechanisms of hydroxypropyl cellulose or carbomers and simplifying ANDA/505(b)(2) regulatory submissions. For acid-labile APIs, glyceryl behenate replaces magnesium stearate as the non-basic lubricant expressly required in Novartis patent US12071402B2. Behenyl behenate (CAS 17671-27-1, mp 72–75°C) increases gel hardness four-fold over candelilla wax at 30% loading in oil-gelled cosmetic sticks, enabling paraffin-like hardness from plant-derived wax esters.

Molecular Formula C22H43O2-
Molecular Weight 339.6 g/mol
Cat. No. B1239552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBehenate
Molecular FormulaC22H43O2-
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/p-1
InChIKeyUKMSUNONTOPOIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Behenate Esters for Pharmaceutical and Industrial Procurement: Melting Point and Hydrophobicity Baseline


Behenate esters, including glyceryl behenate (Compritol® 888 ATO) and behenyl behenate, are long-chain (C22) saturated fatty acid derivatives characterized by elevated melting points relative to shorter-chain lipid analogs [1]. Glyceryl behenate, a mixture of mono-, di-, and triacylglycerols of behenic acid, exhibits a melting range of 65–77°C and a low hydrophilic-lipophilic balance (HLB) value of 2, indicative of pronounced lipophilicity [2]. Behenyl behenate, the ester of behenic acid and behenyl alcohol (C44H88O2), demonstrates a melting point of 72–75°C and similarly low HLB of approximately 2.5 . These physicochemical properties underpin the compound's utility as a high-temperature-stable matrix former in sustained-release pharmaceutical dosage forms, a solid lipid in nanoparticulate drug delivery systems, and a lubricating excipient in tablet manufacturing.

Why Behenate Analogs Cannot Be Interchanged: Chain-Length-Dependent Performance Divergence


Substitution of behenate esters with shorter-chain lipid analogs—such as glyceryl palmitostearate (C16/C18), stearic acid (C18), or cetyl palmitate (C16)—frequently results in quantifiable performance failures across key functional dimensions. Glyceryl behenate's C22 behenic acid chain confers a melting point 10–25°C higher than Precirol® ATO 5 (52–55°C) and cetyl palmitate (54°C), directly impacting thermal stability during hot-melt processing and storage [1]. Behenyl behenate's C44 ester structure yields a melting point 12–27°C above stearyl stearate and cetyl/stearyl alcohols, enabling gel-hardening effects unattainable with lower molecular weight analogs [2]. Furthermore, glyceryl behenate matrices exhibit diffusion-controlled release kinetics (Higuchi square-root model), whereas polymeric alternatives such as hydroxypropyl cellulose display mixed barrier/diffusion mechanisms, fundamentally altering drug release predictability [3]. In tablet lubrication, magnesium stearate's sensitivity to over-lubrication and chemical incompatibility with acid-labile actives has driven explicit patent-driven exclusion in favor of glyceryl behenate [4]. These chain-length-dependent divergences render generic substitution scientifically unsound without reformulation and revalidation.

Behenate Differential Performance: Quantitative Evidence Versus Leading Comparators


Glyceryl Behenate Exhibits 10–25°C Higher Melting Point Than Glyceryl Palmitostearate and Cetyl Palmitate

Glyceryl behenate (Compritol® 888 ATO) demonstrates a melting range of 65–77°C, which is 10–25°C higher than that of glyceryl palmitostearate (Precirol® ATO 5, 52–55°C) and cetyl palmitate (54°C) [1]. This elevated melting point correlates with the C22 behenic acid chain length versus the C16/C18 chains of palmitostearate and cetyl palmitate [2]. The higher thermal threshold enables processing at elevated temperatures without premature melting, a critical parameter in hot-melt extrusion and melt-emulsification nanoparticle preparation.

Solid Lipid Nanoparticles Hot-Melt Extrusion Thermal Stability

Behenyl Behenate Increases Candelilla Wax Gel Hardness by 4-Fold Versus Stearyl Stearate Which Shows No Effect

Addition of behenyl behenate (BB) to candelilla wax (CW) at a 30:70 (BB:CW) ratio increased gel hardness four-fold compared to CW alone, whereas stearyl stearate—a structurally similar but lower molecular weight analog—produced no measurable increase in gel hardness [1]. The 4× hardness enhancement with BB exceeded that achieved with paraffin wax, the industry-standard solidifying agent for cosmetic oils [1]. Behenic acid and behenyl alcohol individually also failed to increase gel hardness, confirming that the intact C44 ester structure is required for the synergistic crystallite restructuring effect observed via scanning electron microscopy [1].

Cosmetic Formulation Oil-Gelling Agents Rheology Modification

Glyceryl Behenate Matrices Exhibit Pure Diffusion-Controlled Release Kinetics Versus Mixed Mechanisms for Polymeric Alternatives

Theophylline tablets formulated with glyceryl behenate (Compritol 888) exhibited release kinetics best described by the linear square root of time dependence (Higuchi model), indicating a pure diffusion-controlled mechanism [1]. In contrast, tablets prepared with hydroxypropyl cellulose (Klucel HXF) or carbomer (Carbopol 934P) displayed mixed Higuchi/zero-order kinetics, reflecting combined barrier and diffusion-controlled mechanisms [1]. This mechanistic divergence affects the predictability of in vivo release and the ability to achieve consistent target release rates (e.g., 50% in 6 hours) across formulation batches.

Sustained-Release Formulation Release Kinetics Modeling Tablet Matrices

Glyceryl Behenate Provides 15–30% Lubrication Efficiency Increase in Nanoparticulate Form Versus Raw Material

Solid lipid nanoparticles (SLNs) prepared from glyceryl behenate (Compritol® 888 ATO) demonstrated a 15–30% increase in lubricating efficiency compared to raw, non-nanoparticulate glyceryl behenate when used in a direct compression tablet formulation at concentrations above 2% [1]. Magnesium stearate SLNs showed a comparable 15–30% efficiency increase, though magnesium stearate is often disfavored due to over-lubrication sensitivity and chemical incompatibility with acid-labile drugs [2]. The nanoparticulate form (particle size 456 nm for Compritol SLNs) enables reduced excipient loading while maintaining adequate ejection force reduction [1].

Tablet Manufacturing Lubricant Excipients Direct Compression

Behenyl Behenate Melting Point Exceeds Stearyl Alcohol by 12–19°C and Cetyl Alcohol by 22–30°C

Behenyl behenate exhibits a melting point of 72–75°C, which is 12–19°C higher than stearyl alcohol (56–60°C) and 22–30°C higher than cetyl alcohol (45–50°C) . This thermal differential is attributable to the extended C44 ester carbon chain versus the C18 and C16 alcohol structures. The higher melting point translates to superior oxidation resistance and the capacity to stabilize formulations processed at temperatures up to 85°C without thermal degradation .

High-Temperature Stability Cosmetic Wax Esters Processing Window

Glyceryl Behenate Is Patent-Specified to Exclude Magnesium Stearate in Acid-Labile Drug Formulations

US Patent US12071402B2, assigned to Novartis AG, explicitly requires the inclusion of glyceryl behenate as a non-basic excipient while mandating the exclusion of magnesium stearate from the solid phase pharmaceutical composition [1]. The patent specifies that the formulation prevents exposure of the active pharmaceutical ingredient (1-{4-[1-(4-cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid) to basic compounds, which can accelerate degradation of acid-labile moieties [1]. This represents a clear regulatory and intellectual property driver for selecting glyceryl behenate over magnesium stearate in sensitive formulations.

Pharmaceutical Excipient Compatibility Patent-Driven Formulation Non-Basic Lubricants

Behenate Application Scenarios Where Comparator Performance Data Drive Selection


Sustained-Release Oral Dosage Forms Requiring Predictable Diffusion-Controlled Kinetics

Formulators seeking pure diffusion-controlled release (Higuchi square-root kinetics) should select glyceryl behenate as the lipid matrix former. As demonstrated in theophylline tablet studies, glyceryl behenate matrices exhibit solely diffusion-controlled release, whereas hydroxypropyl cellulose and carbomer matrices introduce mixed barrier/diffusion mechanisms that complicate release predictability [1]. This mechanistic simplicity facilitates regulatory submissions and improves batch-to-batch consistency for extended-release oral solid dosage forms.

High-Temperature Hot-Melt Extrusion and Melt-Emulsification Processing

Manufacturing processes operating at elevated temperatures (>60°C) necessitate the selection of glyceryl behenate over glyceryl palmitostearate or cetyl palmitate. Glyceryl behenate's melting range of 65–77°C provides a thermal processing window 10–25°C wider than Precirol® ATO 5 (52–55°C) and cetyl palmitate (54°C) [2]. This prevents premature melting and phase separation during hot-melt extrusion, melt granulation, and the hot dispersion step of solid lipid nanoparticle preparation, ensuring consistent product quality and encapsulation efficiency [2].

Cosmetic Stick Formulations Requiring High Gel Hardness Without Paraffin Wax

For oil-gelled cosmetic sticks (e.g., lipsticks, deodorant sticks) where paraffin wax is undesirable or where enhanced hardness is required, behenyl behenate is the differentiated choice. Addition of behenyl behenate at 30% relative to candelilla wax increases gel hardness four-fold, whereas stearyl stearate provides no hardness enhancement [3]. This enables formulators to achieve paraffin-like hardness using plant-derived wax esters, aligning with clean-label and sustainability initiatives [3].

Tablet Formulations Containing Acid-Labile Active Pharmaceutical Ingredients

Pharmaceutical development teams working with acid-sensitive drug substances should specify glyceryl behenate as the lubricant excipient of choice. As evidenced by Novartis patent US12071402B2, magnesium stearate is explicitly excluded due to its basic nature, which can accelerate degradation of acid-labile moieties [4]. Glyceryl behenate, as a non-basic lipid excipient, prevents this degradation pathway and is specifically required in the patent claims, making it the only compliant lubricant for such formulations [4].

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